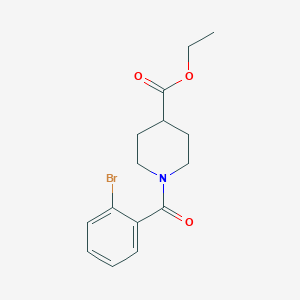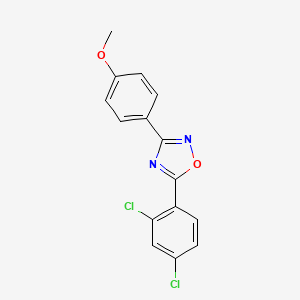![molecular formula C19H19N5O2 B5502752 N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to the given chemical structure often involves the reaction of certain precursors like amino-pyrazoles or pyrazolo[1,5-a]pyrimidine derivatives with various reagents under specific conditions to yield novel derivatives. For example, Hassan, Hafez, and Osman (2014) described the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides by reacting N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides with hydrazine hydrate, leading to pyrazolo[1,5-a]pyrimidine derivatives through further reactions (Hassan, Hafez, & Osman, 2014).
Molecular Structure Analysis
The molecular structure of compounds in this category often features complex ring systems, as evidenced by studies such as the one by Portilla et al. (2005), which explored hydrogen-bonded chains in isostructural compounds including pyrazolo[1,5-a]pyrimidines. Such structures are characterized by their unique bonding patterns and interactions, such as C-H...pi(arene) hydrogen bonds and pi-pi stacking interactions (Portilla et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest often include cyclization, condensation, and N-alkylation, resulting in the formation of various substituted derivatives. For instance, the work by Heravi et al. (2007) on the synthesis of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones from 5-amino-1-phenyl-1H-pyrazolo-4-carboxamide and aromatic aldehyde in the presence of heteropolyacids highlights the compound's reactivity and the potential for generating diverse derivatives (Heravi et al., 2007).
Scientific Research Applications
Synthesis and Characterization
Research into compounds like "N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide" often focuses on their synthesis and structural characterization. These compounds are typically synthesized via multi-step chemical reactions involving intermediates such as aminopyrazoles and carboxamides. Characterization techniques such as IR, MS, 1H-NMR, and 13C-NMR are commonly employed to establish the structures of the synthesized compounds. Studies like those conducted by Hassan et al. (2014) and Rahmouni et al. (2016) exemplify this approach, highlighting the importance of synthetic chemistry in the development of novel compounds with potential therapeutic applications (Hassan et al., 2014) (Rahmouni et al., 2016).
Biological Evaluation
The biological evaluation of these compounds is another critical area of research, often focusing on their anticancer, anti-inflammatory, and antimicrobial activities. For instance, novel pyrazolopyrimidine derivatives have been evaluated for their cytotoxic activities against various cancer cell lines and for their potential as anti-5-lipoxygenase agents, indicating their significance in the development of new therapeutic agents. This is demonstrated in studies where compounds were screened for cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells and human cancer cell lines such as colon HCT116, lung A549, breast MCF-7, and liver HepG2 (Hassan et al., 2015).
properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-26-14-6-2-4-12(8-14)16-9-17(24-23-16)19(25)21-11-18-20-10-13-5-3-7-15(13)22-18/h2,4,6,8-10H,3,5,7,11H2,1H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQPAFKLPFQVOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NCC3=NC=C4CCCC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 70712110 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopentyl-4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5502673.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-2-(3-methyl-2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5502686.png)
![3-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-fluorobenzoate](/img/structure/B5502688.png)
![2-methyl-4-(3-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5502703.png)
![4-[(3-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5502706.png)
![3-(1,3-benzothiazol-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5502720.png)
![N-[2-(4-fluorophenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5502734.png)
![4-{2-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5502739.png)
![N-(3-methoxybenzyl)-3-{1-[(5-methylpyrazin-2-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5502740.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)
![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)

